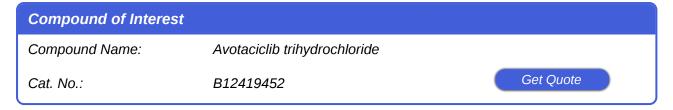


# Application Notes and Protocols for Avotaciclib Trihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Avotaciclib, also known as BEY1107, is an orally bioavailable and potent inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2][3][4] Its action involves binding to and inhibiting CDK1 activity, which can lead to cell cycle arrest and apoptosis, thereby inhibiting tumor cell proliferation.[1][3] CDK1 is a crucial serine/threonine kinase that plays a significant role in cell division and is often overexpressed in cancer cells.[1][3] Avotaciclib is currently under investigation in clinical trials for cancers such as pancreatic cancer.[1][5] This document provides detailed guidelines for the safe handling, storage, and use of **Avotaciclib trihydrochloride** in a research setting.

## **Chemical and Physical Properties**

**Avotaciclib trihydrochloride** is the salt form of Avotaciclib. Its properties are summarized in the table below.



Property	Value	Reference(s)
Synonyms	BEY1107 trihydrochloride	[2][6]
CAS Number	1983984-01-5	[2][6]
Molecular Formula	C13H11N7O-3HCl	[2][7]
Molecular Weight	390.66 g/mol	[2][7]
Appearance	Light yellow to yellow solid	[4]
Purity	>98% (typically specified by supplier)	[8]
Solubility (in vitro)		
Water	78 mg/mL (199.66 mM)	[2][6][9]
DMSO	4 mg/mL (10.23 mM)	[2][6][9]
Ethanol	Insoluble	[2][6][9]
Storage (Powder)	3 years at -20°C	[2][10]
Storage (Stock Solution)	1 year at -80°C in solvent; 1 month at -20°C	[2][10]

# **Safety and Handling Precautions**

**Avotaciclib trihydrochloride** is a potent compound and should be handled with care. The following are general safety precautions based on its known properties and the handling of similar potent kinase inhibitors.

#### 3.1. Hazard Identification

- Hazard Statements: Harmful if swallowed (H302). Very toxic to aquatic life with long-lasting effects (H410).[7]
- Precautionary Statements:
  - Wash skin thoroughly after handling.[7]



- Do not eat, drink or smoke when using this product.[7]
- Avoid release to the environment.[7]
- IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
- Rinse mouth.[7]
- Collect spillage.[7]
- Dispose of contents/container to an approved waste disposal plant.[7]
- 3.2. Personal Protective Equipment (PPE)
- Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form.[7] Ensure easy access to a safety shower and eyewash station.[7]
- Eye Protection: Wear chemical safety goggles with side shields.[7]
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[7]
- Skin and Body Protection: Wear a lab coat or other protective clothing.
- Respiratory Protection: For operations where dust may be generated, a suitable respirator should be used.[7]
- 3.3. Spill and Waste Disposal
- Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
- Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Due to its toxicity to aquatic life, avoid release into the environment.[7]

## **Experimental Protocols**



#### 4.1. Preparation of Stock Solutions

- Objective: To prepare a concentrated stock solution of Avotaciclib trihydrochloride for use in experiments.
- Materials:
  - Avotaciclib trihydrochloride powder
  - Anhydrous DMSO (or sterile water, depending on the desired concentration and experimental compatibility)
  - Sterile, conical, or screw-cap polypropylene tubes
  - Calibrated pipettes
- Protocol:
  - Equilibrate the Avotaciclib trihydrochloride vial to room temperature before opening.
  - Weigh the required amount of powder in a chemical fume hood.
  - To prepare a 10 mM stock solution in DMSO, add 256.0 μL of DMSO for every 1 mg of Avotaciclib trihydrochloride (MW: 390.66).
  - Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution.
  - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
  - Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2][10]
- 4.2. In Vitro Cell-Based Assay Protocol (General)
- Objective: To assess the effect of Avotaciclib trihydrochloride on cell viability or proliferation.



- Materials:
  - Cancer cell line of interest
  - Complete cell culture medium
  - 96-well cell culture plates
  - Avotaciclib trihydrochloride stock solution (e.g., 10 mM in DMSO)
  - Cell viability reagent (e.g., MTT, CellTiter-Glo®)
  - Phosphate-buffered saline (PBS)
  - Multichannel pipette
  - Plate reader
- Protocol:
  - Cell Seeding:
    - Trypsinize and count the cells.
    - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 μL of complete medium.
    - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
  - Compound Treatment:
    - Prepare serial dilutions of Avotaciclib trihydrochloride from the stock solution in complete cell culture medium. It is recommended to first perform an intermediate dilution in DMSO or medium to minimize the final DMSO concentration in the wells.[10]
    - The final DMSO concentration in the culture medium should be kept constant across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.

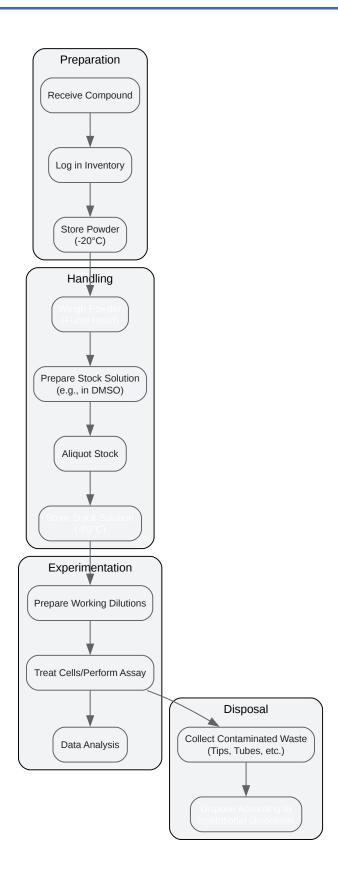


- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of Avotaciclib trihydrochloride. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
- Viability Assessment (Example using MTT):
  - Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
  - Incubate for 2-4 hours at 37°C until formazan crystals form.
  - Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a plate reader.
- Data Analysis:
  - Normalize the absorbance values to the vehicle control.
  - Plot the cell viability (%) against the logarithm of the Avotaciclib trihydrochloride concentration.
  - Calculate the IC<sub>50</sub> or EC<sub>50</sub> value using a suitable software package.

### **Visualizations**

5.1. Safe Handling Workflow



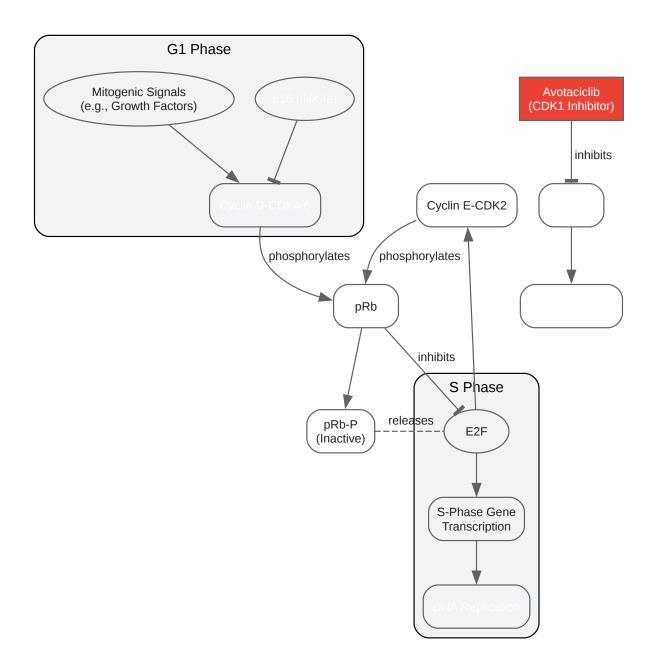


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Caption: Workflow for the safe handling of Avotaciclib trihydrochloride.



### 5.2. Simplified CDK Signaling Pathway



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Caption: Simplified cell cycle regulation and the target of Avotaciclib.



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- To cite this document: BenchChem. [Application Notes and Protocols for Avotaciclib Trihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419452#avotaciclib-trihydrochloride-handling-and-safety-precautions]

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